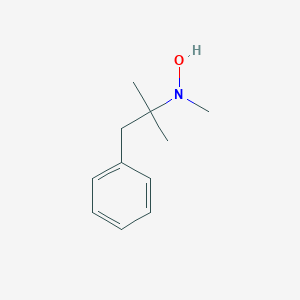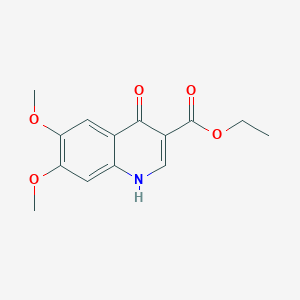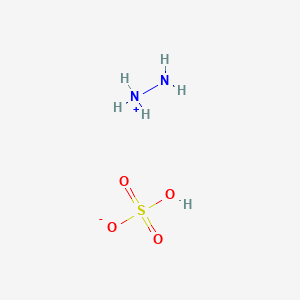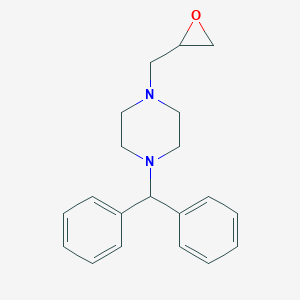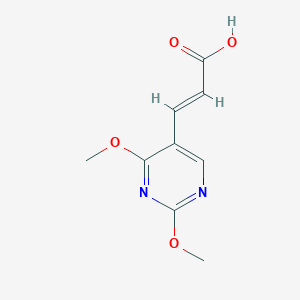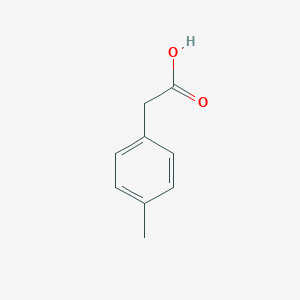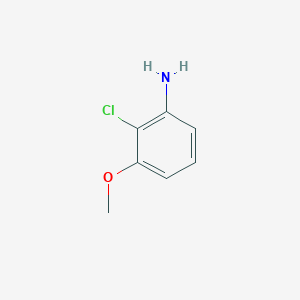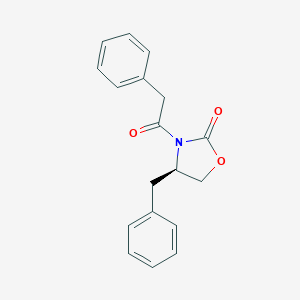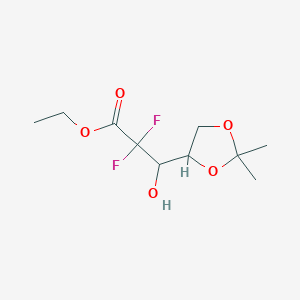
1,2-Epoxy-5-hexene
Descripción general
Descripción
1,2-Epoxy-5-hexene is an organic compound with the molecular formula C6H10O. It is a colorless liquid with a density of 0.87 g/mL at 25°C and a boiling point of 119-121°C . This compound is characterized by the presence of an epoxide group and an alkene group, making it highly reactive and versatile in various chemical reactions.
Mecanismo De Acción
Target of Action
1,2-Epoxy-5-hexene is a biphenyl compound that is used as a monomer for the synthesis of polymers . It can be used to crosslink polymers and enzymes . The primary targets of this compound are enzymes such as phospholipase A2 and cyclooxygenase 2 .
Mode of Action
The mode of action of this compound involves its interaction with its targets, particularly enzymes. The compound has been shown to inhibit the activity of enzymes such as phospholipase A2 and cyclooxygenase 2 . This inhibition may occur by epoxidizing side chains on the enzyme’s active site, which blocks substrate binding or inactivates the enzyme by preventing it from forming an active complex with oxygen .
Biochemical Pathways
This compound affects the biochemical pathways involving the enzymes it targets. By inhibiting enzymes such as phospholipase A2 and cyclooxygenase 2, it can affect the pathways these enzymes are involved in . For instance, cyclooxygenase 2 is involved in the synthesis of prostaglandins, so inhibition of this enzyme by this compound can affect prostaglandin synthesis .
Pharmacokinetics
It is a liquid with a density of 0.87 g/mL at 25 °C (lit.) . It has a boiling point of 119-121 °C (lit.) . These properties may influence its ADME properties and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of enzyme activity, which can lead to changes in the biochemical pathways these enzymes are involved in . For instance, the inhibition of cyclooxygenase 2 can lead to a decrease in prostaglandin synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at a temperature of 2-8°C . If it enters sewers or public waters, it can cause environmental harm . Therefore, precautions should be taken to prevent leakage or spillage .
Métodos De Preparación
1,2-Epoxy-5-hexene can be synthesized through several methods:
-
Epoxidation of 1,5-Hexadiene: : This method involves the epoxidation of 1,5-hexadiene using meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
-
Ring-Opening of Epichlorohydrin: : Another approach involves the use of ®-epichlorohydrin as the starting material. The epoxide ring is opened using allylmagnesium chloride (allylMgCl), followed by a ring-closing reaction mediated by sodium hydroxide (NaOH). This method provides high yields and purity .
Análisis De Reacciones Químicas
1,2-Epoxy-5-hexene undergoes various types of chemical reactions:
-
Nucleophilic Ring-Opening Reactions: : The epoxide ring in this compound is highly susceptible to nucleophilic attack. Common nucleophiles include water, alcohols, and amines, leading to the formation of corresponding alcohols, ethers, and amines .
-
Oxidation: : The compound can be oxidized to form diols. For instance, treatment with osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2) results in the formation of vicinal diols .
-
Polymerization: : this compound can undergo polymerization reactions, often initiated by cationic or anionic catalysts, to form polyethers. This property is utilized in the production of various polymeric materials .
Aplicaciones Científicas De Investigación
1,2-Epoxy-5-hexene has numerous applications in scientific research:
-
Chiral Building Block: : It is used as a chiral building block in the synthesis of various biologically active compounds and pharmaceuticals. For example, it is employed in the synthesis of the C20-C26 fragment of the anticancer drug Halaven .
-
Natural Product Synthesis: : The compound is utilized in the synthesis of several natural products, including gigantecin and pyragonicin .
-
Polymer Chemistry: : Due to its ability to undergo polymerization, this compound is used in the production of polymers and copolymers, which have applications in coatings, adhesives, and sealants .
Comparación Con Compuestos Similares
1,2-Epoxy-5-hexene can be compared with other similar compounds such as:
1,2-Epoxyhexane: Similar to this compound but lacks the alkene group, making it less versatile in certain reactions.
3,4-Epoxy-1-butene: This compound has a shorter carbon chain and different reactivity due to the position of the epoxide group.
Allyl Glycidyl Ether: Contains both an epoxide and an allyl group, similar to this compound, but with different reactivity and applications.
This compound stands out due to its unique combination of an epoxide and an alkene group, providing a versatile platform for various chemical transformations and applications.
Propiedades
IUPAC Name |
2-but-3-enyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h2,6H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUOUUYKIVSIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908458 | |
| Record name | 2-(3-Buten-1-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10353-53-4 | |
| Record name | 2-(3-Buten-1-yl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10353-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexene, 5,6-epoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010353534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Buten-1-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-epoxyhex-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)
